molecular formula C9H11N5O3 B11010535 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B11010535
M. Wt: 237.22 g/mol
InChI Key: IYQOHIIAAQFSQR-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a triazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and a nitrile.

    Formation of the Triazole Ring:

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction between the oxazole-triazole intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opened products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Ring-opened derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The presence of the triazole ring is particularly significant as triazoles are known for their antifungal and antibacterial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole and triazole rings.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide: Has a longer carbon chain, which can influence its physical properties and biological activity.

    3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,3-triazol-4-yl)propanamide: Contains a different triazole isomer, which can alter its binding affinity and specificity.

Uniqueness

The unique combination of the methoxy group, oxazole ring, and triazole ring in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide provides it with distinct chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C9H11N5O3/c1-16-8-4-6(17-14-8)2-3-7(15)12-9-10-5-11-13-9/h4-5H,2-3H2,1H3,(H2,10,11,12,13,15)

InChI Key

IYQOHIIAAQFSQR-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC=NN2

Origin of Product

United States

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